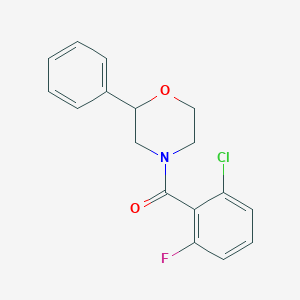

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone

Description

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone is a synthetic organic compound featuring a morpholine ring substituted with a phenyl group at the 2-position and a ketone group linked to a 2-chloro-6-fluorophenyl aromatic ring. The morpholine moiety contributes to its polarity, while the halogenated aryl group enhances its lipophilicity.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO2/c18-13-7-4-8-14(19)16(13)17(21)20-9-10-22-15(11-20)12-5-2-1-3-6-12/h1-8,15H,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJXDKKHXBCLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone typically involves the reaction of 2-chloro-6-fluorophenyl derivatives with morpholine and phenylmethanone under controlled conditions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

Industry: The compound can be utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of (2-Chloro-6-fluorophenyl)(2-phenylmorpholino)methanone with structurally related compounds:

Key Observations:

- Lipophilicity (logP): The target compound’s estimated logP (~3.0) is slightly lower than its piperazine analog (logP 3.34) , likely due to the morpholine oxygen’s polarity compared to piperazine’s secondary amine.

- Molecular Weight: The target’s higher molecular weight (~329.75) compared to the cyclopropyl analog (198.62) reflects the bulkier morpholine-phenyl substituent.

- Polar Surface Area (PSA): The morpholine ring increases PSA (~30 Ų) relative to the piperazine analog (20.15 Ų) , suggesting better solubility in polar solvents.

Functional Group Impact on Properties

- Morpholine vs. Piperazine: The morpholine oxygen reduces basicity compared to piperazine’s amine, affecting ionization and solubility. Piperazine derivatives may exhibit pH-dependent logD shifts, whereas morpholine analogs remain neutral across physiological pH ranges.

- Halogen Substitution: The 2-chloro-6-fluoroaryl group enhances metabolic stability and binding affinity in drug-receptor interactions compared to non-halogenated analogs. Bromine substitution (as in ) further increases molecular weight and steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.